molecular formula C6H6BF2NO3 B8792503 (5-(Difluoromethoxy)pyridin-3-yl)boronic acid

(5-(Difluoromethoxy)pyridin-3-yl)boronic acid

Cat. No. B8792503
M. Wt: 188.93 g/mol
InChI Key: KEZNNXCKEAHSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(Difluoromethoxy)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H6BF2NO3 and its molecular weight is 188.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(Difluoromethoxy)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Difluoromethoxy)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-(Difluoromethoxy)pyridin-3-yl)boronic acid

Molecular Formula

C6H6BF2NO3

Molecular Weight

188.93 g/mol

IUPAC Name

[5-(difluoromethoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H6BF2NO3/c8-6(9)13-5-1-4(7(11)12)2-10-3-5/h1-3,6,11-12H

InChI Key

KEZNNXCKEAHSRN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OC(F)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-5-(difluoromethoxy)pyridine (813 mg, 3.63 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (1.84 g, 7.25 mmol), potassium acetate (1.07 g, 11 mmol), and bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (296 mg, 0.36 mmol) and 1,1′-bis(diphenylphosphino)ferrocene (201 mg, 0.36 mmol) were suspended in dioxane (35 ml) and stirred at 90° C. overnight. After usual work-up with water and ethyl acetate, the reaction crude was purified by reverse phase chromatography (C-18 silica from Waters®, water/1:1 acetonitrile-methanol as eluents [0.1% v/v formic acid buffered] 0% to 100%) to give 495 mg (72% yield) of the title compound as a yellow oil. Purity 95%.
Quantity
813 mg
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
1.07 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
201 mg
Type
catalyst
Reaction Step Six
Yield
72%

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